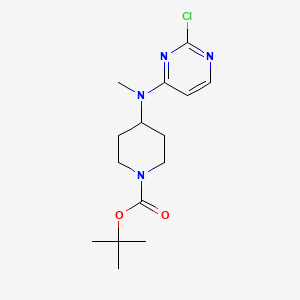

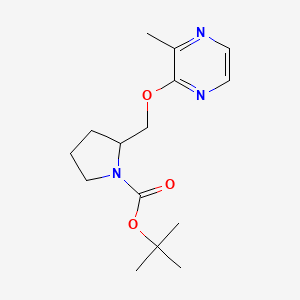

Tert-butyl 4-((2-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

Vue d'ensemble

Description

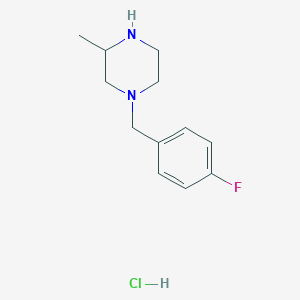

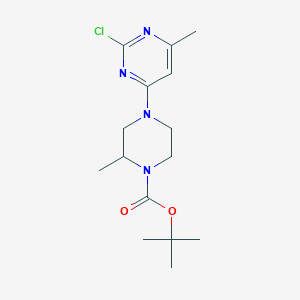

Tert-butyl 4-((2-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H25ClN4O2 . It has a molecular weight of 340.85 . The compound is typically stored at -10 degrees Celsius and is available in oil form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-9-6-12(7-10-21)11-20(4)13-5-8-18-14(17)19-13/h5,8,12H,6-7,9-11H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 340.85 . It’s typically stored at -10 degrees Celsius and is available in oil form .Applications De Recherche Scientifique

Synthetic Routes and Applications

Graphical Synthetic Routes of Vandetanib : Vandetanib's synthetic routes have been extensively reviewed to identify a suitable industrial production method. The analysis revealed that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate is a critical intermediate in Vandetanib's synthesis, offering higher yields and commercial value for large-scale manufacturing (W. Mi, 2015).

Chemical Modification and Derivatives

Applications of tert-butanesulfinamide : Chiral sulfinamides, especially tert-butanesulfinamide, play a pivotal role in the stereoselective synthesis of amines and their derivatives. This methodology provides access to a diverse range of piperidines and other N-heterocycles, crucial for natural products and therapeutically relevant compounds (R. Philip et al., 2020).

Environmental and Biodegradation Aspects

Biodegradation and Fate of ETBE in Soil and Groundwater : Studies on ethyl tert-butyl ether (ETBE) have identified microorganisms capable of degrading ETBE aerobically in soil and groundwater. Aerobic biodegradation pathways begin with hydroxylation, leading to various intermediates, demonstrating the microbial potential to mitigate ETBE contamination in environmental settings (S. Thornton et al., 2020).

Review of the Environmental Behavior and Fate of MTBE : When MTBE-contaminated gasoline contacts water, MTBE can dissolve in significant amounts due to its high water solubility. Its weak sorption to subsurface solids and resistance to biodegradation in groundwater highlight the challenges in managing MTBE contamination in aquatic environments (P. Squillace et al., 1997).

Analytical Methods and Detection

Review on Analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine : An extensive review of analytical methods for detecting PhIP, a carcinogenic heterocyclic aromatic amine, and its metabolites in various matrices highlights the advancements in liquid chromatography and mass spectrometry for sensitive and selective quantification (S. F. Teunissen et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-9-6-11(7-10-20)19(4)12-5-8-17-13(16)18-12/h5,8,11H,6-7,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXRJQNOZOYUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3227785.png)

![[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B3227809.png)